molecular formula C7H8ClNO2 B3092393 3-Chloro-4-hydroxymethyl-2-methoxypyridine CAS No. 1227586-24-4

3-Chloro-4-hydroxymethyl-2-methoxypyridine

Cat. No.: B3092393
CAS No.: 1227586-24-4
M. Wt: 173.6 g/mol
InChI Key: DIQMKCNXZMFDJC-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxymethyl-2-methoxypyridine is a chemical compound with the molecular formula C7H8ClNO2. It is characterized by the presence of a chlorine atom, a hydroxymethyl group, and a methoxy group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(3-chloro-2-methoxypyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQMKCNXZMFDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-hydroxymethyl-2-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methoxypyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxymethyl-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-hydroxymethyl-2-methoxypyridine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxymethyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-hydroxymethyl-2-methoxypyridine is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Biological Activity

3-Chloro-4-hydroxymethyl-2-methoxypyridine (CAS No. 1227586-24-4) is a pyridine derivative that has garnered attention for its potential biological activities. With the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol, this compound is characterized by its chloromethyl and methoxy substituents, which may influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biomolecular targets. It has been shown to modulate enzyme activity, particularly through interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the bioactivation of xenobiotics. The compound may also engage in oxidative addition and transmetalation processes, particularly in synthetic applications such as the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis.

Cellular Effects

In vitro studies indicate that this compound can influence cellular signaling pathways and gene expression. This modulation can lead to alterations in cellular metabolism and function, suggesting a potential role in therapeutic applications. The compound's stability under laboratory conditions allows for prolonged study of its effects on various cell types.

Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage. At lower concentrations, it may exhibit minimal effects on physiological processes; however, higher doses can lead to pronounced biological activities, including potential cytotoxic effects in certain cancer cell lines .

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450-mediated pathways, resulting in various metabolites that may retain or alter the biological activity of the parent compound . Understanding these pathways is crucial for assessing the compound's pharmacokinetics and therapeutic potential.

Case Studies

  • Anticancer Activity : In a study evaluating various pyridine derivatives, this compound was tested against several cancer cell lines. Results demonstrated significant cytotoxicity at higher concentrations, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory responses. For example, it showed promise as an inhibitor of p38 MAP kinase, a target implicated in stress signaling pathways associated with inflammation and cancer progression .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare its properties with similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, enzyme inhibitionCytochrome P450 interaction
3-Bromo-4-hydroxymethyl-2-methoxypyridineModerate cytotoxicitySimilar to above
3-Iodo-4-hydroxymethyl-2-methoxypyridineLower cytotoxicityReduced enzyme binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-hydroxymethyl-2-methoxypyridine
Reactant of Route 2
3-Chloro-4-hydroxymethyl-2-methoxypyridine

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